Cas no 101411-71-6 (L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI))

L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI) structure
101411-71-6 structure
Nome del prodotto:L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI)
Numero CAS:101411-71-6
MF:C43H62N4O23S3
MW:1099.16039037704
CID:212589
PubChem ID:135565706

L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4'-ester with
    • 4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI)
    • Antibiotic273a1b
    • L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'&reg
    • Paldimycin B
    • 2-Amino-5-(3-O-(2,6-dideoxy-4-C-((1S)-1-hydroxyethyl)-3-O-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-allopyranosyl)-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylic acid, 4'-(3-(((2R)-2-acetamido-2-carboxyethyl)thio)-2-((dithiocarboxy)amino)butyrate), 6'-acetate, 4''-C-isobutyrate, S-ester with N-acetyl-L-cysteine
    • 2-Amino-5-(3-O-(2,6-dideoxy-4-C-((1S)-1-hydroxyethyl)-3-O-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-allopyranosyl)-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylic acid, 4'-(3-(((2R)-2-acetamido-2-carboxyethyl)thio)-2-((dithiocarboxy)amino)butyrate), 6'-acetate, 4'-C-isobutyrate, S-ester with N-acetyl-L-cysteine
    • NS00011800
    • UNII-3N3B8RVK1J
    • Antibiotic 273a1.beta.
    • Antibiotic 273 A1-beta
    • 3N3B8RVK1J
    • L-Cysteine, N-acetyl-, (2-((2-(acetylamino)-2-carboxyethyl)thio)-1-carboxypropyl)carbamodithioate (ester), 1'-4'-ester with 5-(6-O-acetyl-3-O-(2,6-dideoxy-3-O-methyl-4-C-(1-(2-methyl-1-oxopropoxy)ethyl)-alpha-L-lyxo-hexopyranosyl)-beta-D-allopyranosyl)-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylic acid
    • 101411-71-6
    • SCHEMBL691985
    • Q27257702
    • L-Cysteine, N-acetyl-, (2-((2-(acetylamino)-2-carboxyethyl)thio)-1-carboxypropyl)carbamodithioate (ester), 4'-ester with 5-(6-O-acetyl-3-O-(2,6-dideoxy-3-O-methyl-4-C-(1-(2-methyl-1-oxopropoxy)ethyl)-alpha-L-lyxo-hexopyranosyl)-beta-D-allopyranosyl)-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylic acid
    • Antibiotic 273a1beta
    • L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI)
    • Inchi: InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,52,62-63H,10-14,44H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18-,22-,23-,25+,26-,27?,30?,31+,32+,33-,35+,42+,43-/m0/s1
    • Chiave InChI: VBFMBQWGGZGDKY-ZTUFNXLRSA-N
    • Sorrisi: CC(N[C@@H](CSC(NC(C(O[C@@H]1[C@@H](COC(=O)C)O[C@@H]([C@]2(CC(=O)C(N)=C(C(=O)O)C2=O)O)[C@H](O)[C@@H]1OC1O[C@@H](C)[C@](O)([C@@H](OC(C(C)C)=O)C)[C@@H](OC)C1)=O)C(SC[C@@H](C(=O)O)NC(=O)C)C)=S)C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 1098.296698g/mol
  • Massa monoisotopica: 1098.296698g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 27
  • Conta atomi pesanti: 73
  • Conta legami ruotabili: 27
  • Complessità: 2180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 13
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.6
  • Peso molecolare: 1099.2g/mol
  • Superficie polare topologica: 503Ų

L-Cysteine, N-acetyl-,[2-[[2-(acetylamino)-2-carboxyethyl]thio]-1-carboxypropyl]carbamodithioate(ester), 1'®4'-ester with5-[6-O-acetyl-3-O-[2,6-dideoxy-3-O-methyl-4-C-[1-(2-methyl-1-oxopropoxy)ethyl]-a-L-lyxo-hexopyranosyl]-b-D-allopyranosyl]-2-amino-5-hydroxy-3,6-dioxo-1-cyclohexene-1-carboxylicacid (9CI) Letteratura correlata

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